molecular formula C18H16N4O2S3 B11680397 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N'-[(1E,2Z)-3-(2-furyl)prop-2-enylidene]acetohydrazide

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N'-[(1E,2Z)-3-(2-furyl)prop-2-enylidene]acetohydrazide

Cat. No.: B11680397
M. Wt: 416.5 g/mol
InChI Key: UOBUXBNSIUGAKV-DJRRYUBWSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrazide Group: The hydrazide group is formed by reacting the intermediate with hydrazine.

    Condensation with Furan Derivative: The final step involves the condensation of the hydrazide intermediate with a furan derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions can occur at the hydrazide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound is being explored for its potential in developing new pharmaceuticals.

    Cancer Research: Preliminary studies suggest it may have anticancer properties.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the hydrazide group are key functional groups that interact with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the thiadiazole and furan rings, along with the hydrazide group, allows for a wide range of interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C18H16N4O2S3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(Z)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H16N4O2S3/c23-16(20-19-10-4-8-15-9-5-11-24-15)13-26-18-22-21-17(27-18)25-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,23)/b8-4-,19-10+

InChI Key

UOBUXBNSIUGAKV-DJRRYUBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C=C\C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC=CC3=CC=CO3

Origin of Product

United States

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